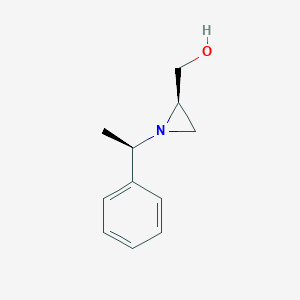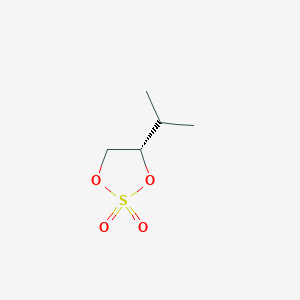
(4S)-4-Propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-4-Propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide, commonly known as paraquat, is a highly toxic herbicide widely used in agriculture to control weeds. It was first introduced in the 1960s and has since been banned in many countries due to its harmful effects on human health and the environment. Despite its toxicity, paraquat continues to be used in many parts of the world.
Mecanismo De Acción
Paraquat acts as a redox cycling agent, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. It can also deplete cellular antioxidants such as glutathione, leading to further oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Paraquat exposure can cause a range of biochemical and physiological effects, including lung damage, kidney damage, liver damage, and neurological damage. It can also lead to oxidative stress, inflammation, and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using paraquat in lab experiments is its ability to induce oxidative stress in a controlled manner. This allows researchers to study the effects of oxidative stress on cells and tissues. However, the use of paraquat is limited by its toxicity, which can make it difficult to work with. Careful handling and disposal procedures are required to ensure the safety of researchers and the environment.
Direcciones Futuras
There are several future directions for research on paraquat. One area of interest is the development of new treatments for paraquat poisoning. Another area of interest is the development of new methods for studying oxidative stress and its role in disease. Additionally, research is needed to better understand the environmental and health effects of paraquat exposure, especially in regions where it is still widely used.
Métodos De Síntesis
Paraquat can be synthesized through a two-step process. The first step involves the reaction of methyl vinyl ketone with methylamine to form N-methyl-N-(prop-2-en-1-yl)formamidine. The second step involves the reaction of N-methyl-N-(prop-2-en-1-yl)formamidine with sulfur dioxide to form paraquat.
Aplicaciones Científicas De Investigación
Paraquat is widely used in scientific research as a tool to induce oxidative stress in cells and tissues. It is used to study the mechanisms of oxidative stress and its role in various diseases such as Parkinson's disease, Alzheimer's disease, and cancer.
Propiedades
Número CAS |
168141-49-9 |
|---|---|
Nombre del producto |
(4S)-4-Propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide |
Fórmula molecular |
C5H10O4S |
Peso molecular |
166.2 g/mol |
Nombre IUPAC |
(4S)-4-propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide |
InChI |
InChI=1S/C5H10O4S/c1-4(2)5-3-8-10(6,7)9-5/h4-5H,3H2,1-2H3/t5-/m1/s1 |
Clave InChI |
OAMCJAGOJYKLRZ-RXMQYKEDSA-N |
SMILES isomérico |
CC(C)[C@H]1COS(=O)(=O)O1 |
SMILES |
CC(C)C1COS(=O)(=O)O1 |
SMILES canónico |
CC(C)C1COS(=O)(=O)O1 |
Sinónimos |
1,3,2-Dioxathiolane,4-(1-methylethyl)-,2,2-dioxide,(4S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



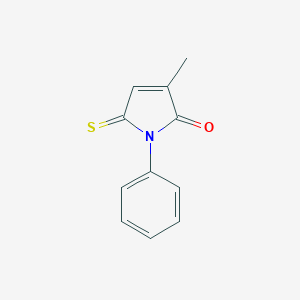
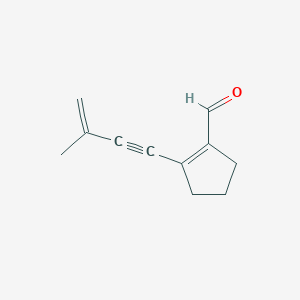
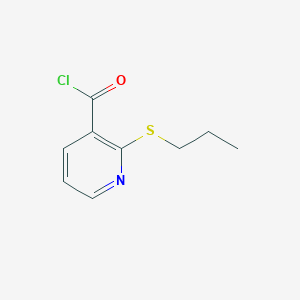
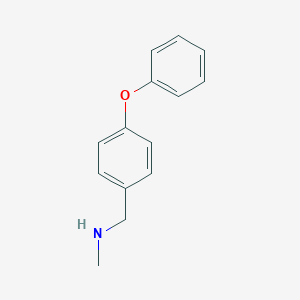
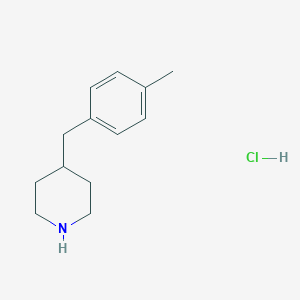
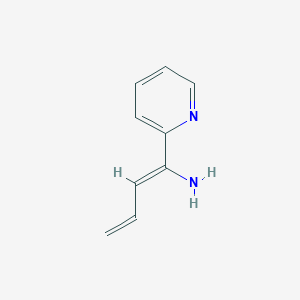
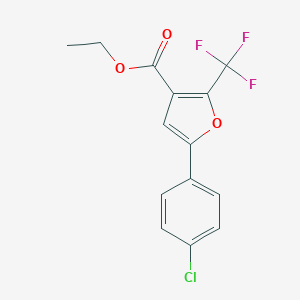
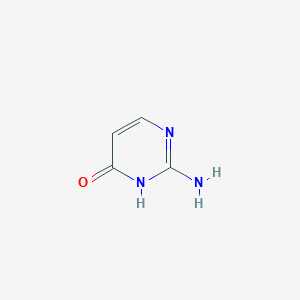
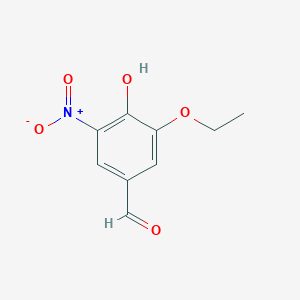
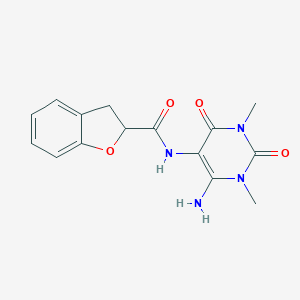
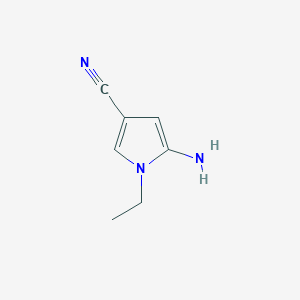

![3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B64360.png)
